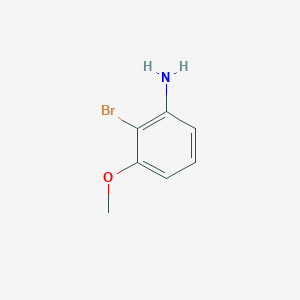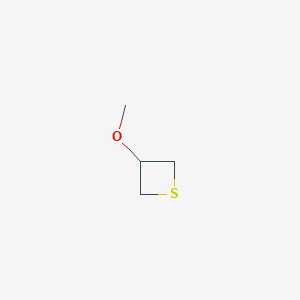![molecular formula C10H10N2O4S2 B048768 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124802-88-6](/img/structure/B48768.png)
3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide, also known as CTD, is a chemical compound that has shown promising results in scientific research applications. CTD has been found to have various biochemical and physiological effects, making it a potential candidate for further research in the field of medicine.
作用机制
The mechanism of action of 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood. However, it is believed that 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide exerts its effects by interacting with various signaling pathways in the body. 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been shown to reduce oxidative stress and protect against neurodegeneration.
Biochemical and Physiological Effects:
3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neurodegeneration. 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been shown to improve cognitive function and memory. Additionally, 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to have a protective effect on the liver and kidneys.
实验室实验的优点和局限性
One of the main advantages of 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide is its unique properties, which make it a potential candidate for further research in the field of medicine. However, there are also limitations to using 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments. One limitation is the lack of understanding of its mechanism of action. Additionally, more research is needed to determine the optimal dosage and duration of treatment.
未来方向
There are many potential future directions for research on 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide. One area of research could be the development of new drugs based on the structure of 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide. Another area of research could be the investigation of the potential of 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, more research is needed to determine the optimal dosage and duration of treatment for 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide.
合成方法
3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-mercaptoethanol with 2-nitrobenzyl chloride, followed by the reaction of the resulting product with chlorosulfonic acid. The final product is then purified using recrystallization.
科学研究应用
3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has been used in various scientific research applications due to its unique properties. It has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases.
属性
CAS 编号 |
124802-88-6 |
|---|---|
产品名称 |
3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide |
分子式 |
C10H10N2O4S2 |
分子量 |
286.3 g/mol |
IUPAC 名称 |
3-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H10N2O4S2/c13-9(14)5-6-17-10-11-7-3-1-2-4-8(7)18(15,16)12-10/h1-4H,5-6H2,(H,11,12)(H,13,14) |
InChI 键 |
GEVFULOWBFWLLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCCC(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



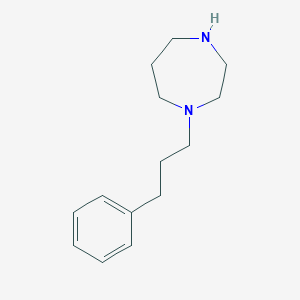
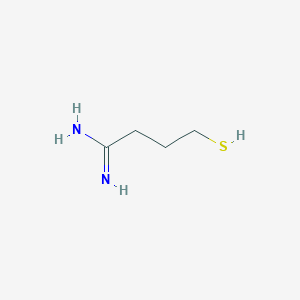
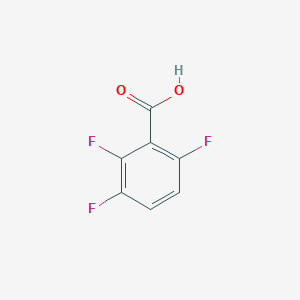
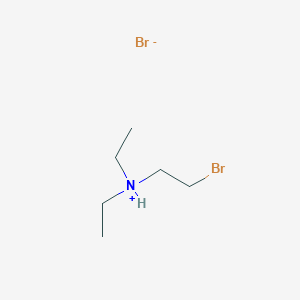
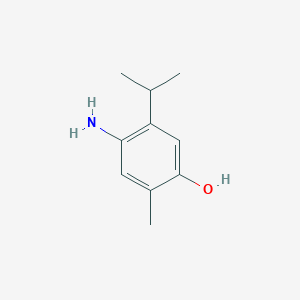
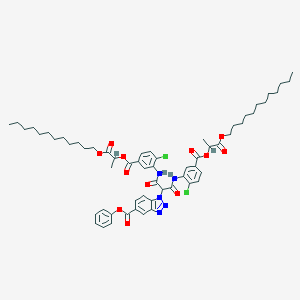
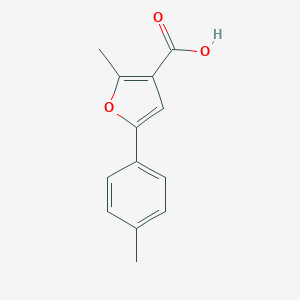
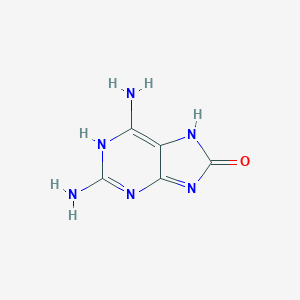


![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)
